2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that includes an oxazole ring, a dimethylphenyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the dimethylphenyl and ethyl acetate groups. Common synthetic routes may involve the use of reagents such as acetic anhydride, ethyl chloroacetate, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to remove any impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a biochemical pathway.
Comparison with Similar Compounds
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide can be compared with other similar compounds, such as:
Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)propionate: This compound has a similar structure but with a propionate group instead of an acetate group, which may affect its reactivity and applications.
Methyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate: This compound has a methyl group instead of an ethyl group, which may influence its physical and chemical properties.
Properties
IUPAC Name |
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-8-9-23-16(11)17-20-19-15(22-17)10-14(21)18-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZBZGJZDZRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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